An In-Depth Technical Guide to the Basic Properties of (4-Methyl-1,2-oxazol-3-yl)methanamine
An In-Depth Technical Guide to the Basic Properties of (4-Methyl-1,2-oxazol-3-yl)methanamine
Abstract: The isoxazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its presence in a multitude of biologically active compounds.[1] This technical guide provides an in-depth analysis of a key derivative, (4-Methyl-1,2-oxazol-3-yl)methanamine (CAS No: 905439-81-8), focusing on its fundamental basic and physicochemical properties. Tailored for researchers, medicinal chemists, and drug development professionals, this document synthesizes predictive data with established analytical principles to offer field-proven insights. We will explore the compound's structural attributes, predicted basicity (pKa), lipophilicity (LogP), and solubility, and provide detailed, self-validating experimental protocols for their empirical determination. The objective is to equip scientists with the foundational knowledge required to effectively utilize this versatile building block in drug discovery and lead optimization programs.
The Isoxazole Scaffold: A Privileged Structure in Drug Discovery
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has garnered significant attention in pharmaceutical research.[2][3][4] Its unique electronic configuration, metabolic stability, and capacity for diverse molecular interactions make it an attractive component in the design of novel therapeutics.[1] Isoxazole derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][4]
(4-Methyl-1,2-oxazol-3-yl)methanamine serves as a critical building block, incorporating the stable isoxazole core with a reactive primary aminomethyl group. This amine function provides a crucial handle for synthetic elaboration, allowing for the construction of amides, sulfonamides, and other derivatives. Furthermore, it can act as a key pharmacophoric feature, capable of forming salt bridges and hydrogen bonds with biological targets. Understanding its core basic properties is therefore paramount for predicting its behavior in physiological environments and for designing rational synthetic strategies.
Core Physicochemical Properties: A Predictive Analysis
The utility of any chemical scaffold in drug development is fundamentally governed by its physicochemical properties. These parameters dictate its absorption, distribution, metabolism, and excretion (ADME) profile.
Basicity (pKa)
The basicity of a molecule, quantified by its pKa value, is a critical determinant of its ionization state at physiological pH (approx. 7.4). This, in turn, influences its aqueous solubility, membrane permeability, and potential for ionic interactions with protein targets.
Structural Rationale: The basicity of (4-Methyl-1,2-oxazol-3-yl)methanamine is primarily attributed to the lone pair of electrons on the nitrogen atom of the primary amine. This nitrogen is sp³ hybridized, which typically results in a pKa range of 9-11 for simple alkylamines. However, the adjacent 1,2-oxazole ring exerts a significant electron-withdrawing inductive effect, which delocalizes the lone pair, reducing its availability for protonation. This effect leads to a decrease in basicity.[5]
Based on data from analogous structures like N-Methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine (a related heterocycle), which has a predicted apparent basic pKa of 6.04, it is reasonable to predict a similar, moderately basic character for our target compound.
Predicted Physicochemical Data
| Property | Predicted Value | Rationale & Significance |
|---|---|---|
| pKa (Conjugate Acid) | 6.0 - 7.5 | The electron-withdrawing isoxazole ring reduces the basicity compared to typical alkylamines. This pKa range suggests that the compound will exist as a mixture of ionized and neutral forms at physiological pH, impacting solubility and cell penetration. |
| Calculated LogP | 0.5 - 1.5 | This value indicates moderate lipophilicity. The isoxazole ring and methyl group contribute to lipophilicity, while the primary amine adds polarity. This balance is often favorable for oral bioavailability. An analogue, methyl({[3-(propan-2-yl)-1,2-oxazol-4-yl]methyl})amine, has a predicted logP of 1.42.[6] |
| Aqueous Solubility | Low (Free Base) | Similar to many small molecule amines, the free base is expected to have limited solubility in water.[6] The hydrochloride salt form, however, should exhibit significantly enhanced aqueous solubility.[7] |
Lipophilicity and Solubility
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), measures a compound's distribution between an oily (n-octanol) and an aqueous phase. It is a key predictor of membrane permeability and overall ADME behavior.
The predicted LogP value for (4-Methyl-1,2-oxazol-3-yl)methanamine suggests a favorable balance for drug-likeness. The molecule is not overly lipophilic, which would risk poor solubility and high metabolic clearance, nor is it excessively polar, which would hinder its ability to cross biological membranes. This balance is visualized in the relationship diagram below.
Caption: Relationship between LogP, permeability, and solubility.
Experimental Protocols for Characterization
To move beyond prediction, empirical determination of these core properties is essential. The following protocols are designed as self-validating systems for generating reliable data.
Protocol: Potentiometric Titration for pKa Determination
This method remains the gold standard for accurately measuring pKa values. It relies on monitoring pH changes in a solution of the analyte upon the incremental addition of a titrant.
Causality and Justification:
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Potentiometry: Directly measures the activity of H+ ions, providing a highly accurate pKa.
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Co-solvent (e.g., Methanol/Water): Necessary for compounds with low aqueous solubility to ensure the analyte remains fully dissolved throughout the titration. The "apparent" pKa (pKa') is determined and can be extrapolated back to a wholly aqueous environment.
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Ionic Strength Adjustment (ISA): Using a background electrolyte like KCl minimizes variations in activity coefficients, ensuring the measured potential is directly related to the concentration of H+.
Step-by-Step Methodology:
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Preparation: Accurately weigh ~5 mg of (4-Methyl-1,2-oxazol-3-yl)methanamine HCl salt and dissolve in 40 mL of a 1:1 methanol:water solution. Add 10 mL of 1.0 M KCl as an ISA.
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Calibration: Calibrate a pH electrode using standard buffers (pH 4.0, 7.0, 10.0) at a constant temperature (25°C).
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Titration: Place the solution in a jacketed beaker maintained at 25°C with constant stirring. Titrate with a standardized solution of 0.1 M NaOH, adding small, precise increments (e.g., 0.02 mL).
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Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
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Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point. Alternatively, use titration software to calculate the pKa from the first derivative of the titration curve.
Protocol: Shake-Flask Method for LogP Determination (OECD 107)
This classic method directly measures the partitioning of a compound between n-octanol and water (or a suitable buffer).
Causality and Justification:
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n-Octanol/Water System: This solvent pair is the universally accepted surrogate for modeling partitioning across a biological membrane.
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Buffered Aqueous Phase (pH 7.4): Using a phosphate buffer at physiological pH ensures that the partitioning of both the ionized and non-ionized species is considered, yielding a LogD value, which is more physiologically relevant than LogP for ionizable compounds.
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HPLC Analysis: A highly sensitive and specific method for quantifying the analyte's concentration in each phase, which is crucial for accuracy.
Step-by-Step Methodology:
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Phase Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by mixing them vigorously for 24 hours and then allowing the layers to separate.
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Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol at a concentration of ~1 mg/mL.
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Partitioning: Add 1 mL of the octanol stock solution to 1 mL of the pre-saturated PBS in a glass vial.
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Equilibration: Agitate the vial at a constant temperature (25°C) for 24 hours to ensure equilibrium is reached.
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Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
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Quantification: Carefully sample a known volume from both the n-octanol and aqueous layers. Dilute as necessary and analyze the concentration of the compound in each phase using a validated HPLC-UV method.
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Calculation: Calculate LogP (or LogD at pH 7.4) using the formula: LogP = log([Concentration in Octanol] / [Concentration in Aqueous Phase]).
Caption: Experimental workflow for physicochemical characterization.
Safety and Handling
(4-Methyl-1,2-oxazol-3-yl)methanamine is classified with several hazards and requires careful handling in a laboratory setting.
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Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[8]
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Irritation: Causes skin irritation and serious eye damage.[8]
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Organ Toxicity: May cause respiratory irritation.[8]
Handling Precautions:
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Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
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Avoid generating dust.
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In case of contact, immediately flush skin or eyes with copious amounts of water and seek medical attention.
Conclusion
(4-Methyl-1,2-oxazol-3-yl)methanamine is a valuable chemical entity whose utility is deeply rooted in its fundamental physicochemical properties. Its predicted moderate basicity and balanced lipophilicity make it an attractive scaffold for medicinal chemistry. By applying the rigorous, validated experimental protocols detailed in this guide, researchers can obtain the precise data needed to confidently incorporate this building block into rational drug design campaigns, accelerating the journey from initial concept to optimized clinical candidate.
References
- The Diverse Biological Activities of Isoxazole Derivatives: A Technical Guide for Drug Discovery. (n.d.). Benchchem.
- Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025, July 23). MDPI.
- Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). RSC Publishing.
- Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). CoLab.ws.
- Advances in isoxazole chemistry and their role in drug discovery. (2025, March 19). Semantic Scholar.
- N-Methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine Properties. (2025, October 15). U.S. Environmental Protection Agency.
- methyl({[3-(propan-2-yl)-1,2-oxazol-4-yl]methyl})amine. (n.d.). Vulcanchem.
- (4-methyl-1,2-oxazol-3-yl)methanamine — Chemical Substance Information. (n.d.). NextSDS.
- N-methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine. (2024, April 9). ChemBK.
- Basicity of Amines | 22.2 Organic Chemistry. (2021, April 29). YouTube.
- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (n.d.). RSC Publishing.
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